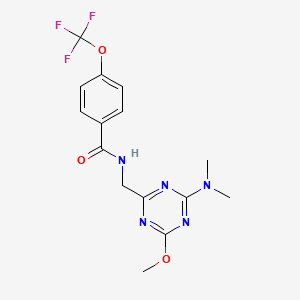

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Descripción

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a triazine-derived compound featuring a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a methoxy group (-OCH₃). The triazine ring is linked via a methylene bridge to a benzamide moiety, which is further substituted at the para-position with a trifluoromethoxy (-OCF₃) group.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O3/c1-23(2)13-20-11(21-14(22-13)25-3)8-19-12(24)9-4-6-10(7-5-9)26-15(16,17)18/h4-7H,8H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBLFWQFKRSNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic routes and reaction conditions: The synthesis of this compound involves a multi-step process, typically starting with the functionalization of the 1,3,5-triazine ring. Specific reactants and catalysts are required to introduce the dimethylamino and methoxy groups. The trifluoromethoxybenzamide moiety is then coupled using specific conditions that ensure high yield and purity. Common steps in this synthetic route include nucleophilic substitution and amide formation reactions.

Industrial production methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors, automated synthesis platforms, and robust purification techniques such as chromatography and crystallization. Catalysts and solvents are chosen to ensure scalability and environmental compliance.

Análisis De Reacciones Químicas

Types of reactions it undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo several types of chemical reactions:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The triazinyl core can undergo reduction, leading to ring hydrogenation.

Substitution: Electrophilic and nucleophilic substitutions can occur on the benzamide and triazinyl rings.

Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pH, with specific solvents to facilitate the reactions.

Major products formed from these reactions: Oxidation reactions typically yield N-oxide derivatives. Reduction reactions can lead to partially or fully hydrogenated triazines. Substitution reactions can produce a variety of substituted analogs, depending on the nucleophiles or electrophiles used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide as an anticancer agent. Compounds with similar triazine structures have shown significant activity against various cancer cell lines. For instance, derivatives of triazine rings have been associated with promising anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that triazine-based compounds exhibited percent growth inhibitions (PGIs) ranging from 50% to 90% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell survival.

1.2 Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial applications. Research indicates that triazole and triazine derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Target Organisms | Activity (Zone of Inhibition) |

|---|---|---|

| Triazine A | E. coli | 15 mm |

| Triazine B | S. aureus | 18 mm |

| Triazine C | C. albicans | 20 mm |

Agricultural Applications

2.1 Herbicidal Activity

Compounds containing triazine moieties are well-documented for their herbicidal properties. This compound may exhibit similar effects by inhibiting photosynthesis in target plants .

Case Study: Herbicide Efficacy

Research has shown that triazine derivatives can effectively control weed populations in crops such as corn and soybeans, leading to improved yields. The herbicidal action is primarily attributed to the inhibition of the enzyme photosystem II .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Formation of the Triazine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.

- Methylation and Substitution Reactions : The introduction of dimethylamino and trifluoromethoxy groups enhances the compound's biological activity.

- Purification and Characterization : Techniques such as chromatography and spectroscopy (NMR, MS) are employed to confirm the structure and purity.

Mecanismo De Acción

When compared to other similar compounds, such as N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide, the compound's unique trifluoromethoxy group provides distinct chemical and biological properties. The trifluoromethoxy group is known for its electron-withdrawing effects and its ability to increase metabolic stability, making N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide more advantageous in certain applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous triazine derivatives:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparisons:

Substituent Effects on the Triazine Core: The target compound’s 4-(dimethylamino) and 6-methoxy groups contrast with the 6-pyrrolidinyl substituent in its closest analog (). In sulfonylurea herbicides like triflusulfuron methyl ester (), the triazine ring is substituted with 4-(dimethylamino) and 6-(trifluoroethoxy), combining electron-donating (-N(CH₃)₂) and electron-withdrawing (-OCF₃) groups. This balance is critical for herbicidal activity via acetolactate synthase inhibition .

Connecting Group and Functional Moieties :

- The target compound’s methyl bridge to a benzamide differs from the sulfonylurea linkage in herbicides. Sulfonylureas rely on urea-based bridges for enzyme interaction, whereas the benzamide group in the target compound may engage in distinct binding mechanisms .

- The trifluoromethoxy group at the benzamide’s para-position (target compound) versus ortho-position ( analog) affects steric hindrance and electronic distribution. The para-substitution likely enhances resonance stabilization of the benzamide carbonyl .

Biological and Physicochemical Implications: Triflusulfuron methyl ester and ethametsulfuron methyl ester () demonstrate how minor substituent changes (e.g., trifluoroethoxy vs. methylamino) modulate herbicidal potency. The target compound’s methoxy group may similarly fine-tune bioactivity. The absence of a sulfonylurea bridge in the target compound suggests divergent applications compared to herbicides. Its benzamide moiety could target enzymes or receptors in medicinal chemistry contexts, though specific data are lacking in the evidence .

Similar methods may apply to the target compound, though its methyl-linked benzamide would require distinct coupling steps .

Research Findings and Data Gaps

- Structural Insights : IR and NMR data from confirm the importance of tautomeric forms in triazine derivatives, which could influence the target compound’s stability and reactivity.

- Activity Data: No direct biological data are provided for the target compound. However, analogs like triflusulfuron methyl ester highlight the role of trifluoromethoxy groups in enhancing metabolic stability and target affinity .

- Molecular Weight : The target compound shares a molecular weight of 410.40 with its pyrrolidinyl-substituted analog (), suggesting similar pharmacokinetic profiles despite differing substituent positions .

Actividad Biológica

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of considerable interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound's molecular formula is with a molecular weight of 331.37 g/mol. Its structure includes a triazine moiety and a trifluoromethoxy group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may engage with cellular receptors, influencing signaling cascades that are crucial for cell function.

- DNA/RNA Interaction : There is potential for intercalation with nucleic acids, affecting transcription and translation processes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications in the triazine ring can enhance its potency against certain cancer types .

Case Studies

- In Vitro Studies : In a study examining the effects on lung cancer cell lines, this compound demonstrated significant inhibition of cell growth at low micromolar concentrations. The IC50 values indicated a strong potency compared to other known inhibitors .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry assays and Western blot analyses showing increased levels of cleaved caspases .

Summary of Findings

The biological activity of this compound is multifaceted:

- Anticancer Potential : Effective against various cancer cell lines with a mechanism involving enzyme inhibition and receptor modulation.

- Cellular Impact : Induces apoptosis and inhibits cell proliferation through specific pathways.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Significant inhibition in cancer cell lines |

| Mechanism | Enzyme inhibition, receptor interaction |

| Apoptosis Induction | Activation of caspase pathways |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazine ring substituted with dimethylamino and methoxy groups, linked via a methylene bridge to a benzamide moiety with a trifluoromethoxy substituent. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The dimethylamino group may act as a weak base, influencing solubility and interaction with biological targets .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves:

- Step 1 : Formation of the triazine core via cyclization of dicyandiamide or cyanuric chloride derivatives under controlled pH and temperature.

- Step 2 : Substitution reactions (e.g., nucleophilic displacement) to introduce the dimethylamino and methoxy groups.

- Step 3 : Coupling the triazine intermediate to the benzamide moiety using amide-bond-forming reagents (e.g., EDC/HOBt). Ionic liquids may optimize reaction efficiency and reduce side products .

Q. How is purity assessed, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) verifies molecular weight. Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise from rotational isomers (e.g., restricted rotation around the amide bond) or solvent-induced shifts. Use variable-temperature NMR to distinguish dynamic effects. For ambiguous peaks, compare with computational predictions (DFT-based chemical shift calculations) or employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yields when introducing the trifluoromethoxy group?

The trifluoromethoxy group is sensitive to hydrolysis. Use anhydrous conditions (e.g., CH₂Cl₂, argon atmosphere) and low temperatures (0–5°C) during coupling. Pre-activation of the benzoyl chloride intermediate with agents like trichloroisocyanuric acid (TCICA) improves electrophilicity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) to minimize over-substitution .

Q. How does the compound interact with enzymatic targets, and what assays validate these interactions?

The triazine moiety may inhibit enzymes (e.g., dihydrofolate reductase) via competitive binding. Use fluorescence polarization assays to measure binding affinity (Kd) or surface plasmon resonance (SPR) for real-time kinetics. For cellular studies, pair with siRNA knockdown to confirm target specificity. Note: Ames testing is recommended to assess mutagenicity risks, as seen in related anomeric amides .

Q. What experimental designs address low solubility in biological assays?

- Solubility enhancers : Use DMSO/cosolvent systems (e.g., PEG-400) with ≤0.1% v/v to avoid cytotoxicity.

- Prodrug approach : Synthesize phosphate or acetylated derivatives for improved aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Q. How can computational modeling guide structural modifications for enhanced selectivity?

Perform molecular docking (AutoDock Vina) to map interactions with target binding pockets. Focus on the trifluoromethoxy group’s role in hydrophobic contacts. Use free-energy perturbation (FEP) simulations to predict substituent effects (e.g., replacing methoxy with ethoxy). Validate predictions with SAR studies on synthesized analogs .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo efficacy data?

Poor in vivo performance may stem from:

Q. Why do batch-to-batch variations occur in melting points?

Variations (e.g., ±5°C) often reflect differences in crystallinity or residual solvents. Recrystallize using a standardized protocol (e.g., slow cooling in ethanol/water). Characterize polymorphs via X-ray powder diffraction (XRPD) and correlate with DSC thermograms .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Triazine-Benzoamide Coupling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.